molecular formula C5H8N4O2 B15204427 3,5-Diamino-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 74440-37-2

3,5-Diamino-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B15204427
CAS No.: 74440-37-2
M. Wt: 156.14 g/mol
InChI Key: NYEJBSCEIOFXEC-UHFFFAOYSA-N
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Description

3,5-Diamino-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diamino-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with β-dicarbonyl compounds. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The steps include nitration, reduction, and cyclization reactions, followed by purification techniques like recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diamino-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3,5-Diamino-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Diamino-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved include inhibition of key enzymes in metabolic processes, leading to therapeutic effects in various diseases .

Comparison with Similar Compounds

  • 3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3,5-Diamino-1H-pyrazole-4-carboxylic acid
  • 3,5-Diamino-1-methyl-1H-pyrazole-4-carboxamide

Comparison: Compared to these similar compounds, 3,5-Diamino-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual amino groups at positions 3 and 5, along with a carboxylic acid group at position 4, make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

CAS No.

74440-37-2

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

3,5-diamino-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C5H8N4O2/c1-9-4(7)2(5(10)11)3(6)8-9/h7H2,1H3,(H2,6,8)(H,10,11)

InChI Key

NYEJBSCEIOFXEC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)N)C(=O)O)N

Origin of Product

United States

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